Fmoc-3,5-dinitro-L-tyrosine Fmoc-3,5-dinitro-L-tyrosine
Brand Name: Vulcanchem
CAS No.: 195434-42-5
VCID: VC21548625
InChI: InChI=1S/C24H19N3O9/c28-22-20(26(32)33)10-13(11-21(22)27(34)35)9-19(23(29)30)25-24(31)36-12-18-16-7-3-1-5-14(16)15-6-2-4-8-17(15)18/h1-8,10-11,18-19,28H,9,12H2,(H,25,31)(H,29,30)/t19-/m0/s1
SMILES: C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CC(=C(C(=C4)[N+](=O)[O-])O)[N+](=O)[O-])C(=O)O
Molecular Formula: C24H19N3O9
Molecular Weight: 493.4 g/mol

Fmoc-3,5-dinitro-L-tyrosine

CAS No.: 195434-42-5

Cat. No.: VC21548625

Molecular Formula: C24H19N3O9

Molecular Weight: 493.4 g/mol

* For research use only. Not for human or veterinary use.

Fmoc-3,5-dinitro-L-tyrosine - 195434-42-5

Specification

CAS No. 195434-42-5
Molecular Formula C24H19N3O9
Molecular Weight 493.4 g/mol
IUPAC Name (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(4-hydroxy-3,5-dinitrophenyl)propanoic acid
Standard InChI InChI=1S/C24H19N3O9/c28-22-20(26(32)33)10-13(11-21(22)27(34)35)9-19(23(29)30)25-24(31)36-12-18-16-7-3-1-5-14(16)15-6-2-4-8-17(15)18/h1-8,10-11,18-19,28H,9,12H2,(H,25,31)(H,29,30)/t19-/m0/s1
Standard InChI Key UQHMVDPPLJEJHZ-IBGZPJMESA-N
Isomeric SMILES C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CC4=CC(=C(C(=C4)[N+](=O)[O-])O)[N+](=O)[O-])C(=O)O
SMILES C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CC(=C(C(=C4)[N+](=O)[O-])O)[N+](=O)[O-])C(=O)O
Canonical SMILES C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CC(=C(C(=C4)[N+](=O)[O-])O)[N+](=O)[O-])C(=O)O

Introduction

Chemical Identity and Structure

Fmoc-3,5-dinitro-L-tyrosine, also known as N-(9-Fluorenylmethoxycarbonyl)-3,5-dinitro-L-tyrosine, is a chemically modified derivative of the amino acid tyrosine. It features two nitro groups at the 3 and 5 positions of the aromatic ring, significantly altering the electronic properties of the parent amino acid . The compound is formally identified by CAS number 195434-42-5 and carries several synonyms including Fmoc-3,5-dinitro-Tyr-OH and (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(4-hydroxy-3,5-dinitrophenyl)propanoic acid .

Molecular Properties

The chemical formula of Fmoc-3,5-dinitro-L-tyrosine is C24H19N3O9, with a molecular weight of approximately 493.4 g/mol . The compound's structural configuration maintains the L-stereochemistry of the parent amino acid while incorporating both the protective Fmoc group and the nitro modifications. Its SMILES notation is O=N+C1=CC(CC@@HNC(OCC2C3=CC=CC=C3C4=CC=CC=C42)=O)=CC(N+=O)=C1O, representing its complex molecular structure .

Structural Components

The compound consists of three key structural elements that define its properties and applications:

  • The L-tyrosine core structure provides the fundamental amino acid backbone

  • The Fmoc protecting group (9-fluorenylmethoxycarbonyl) shields the amino terminus

  • Two nitro groups positioned at the 3 and 5 positions of the phenolic ring introduce unique electronic characteristics

Table 1: Key Structural Components of Fmoc-3,5-dinitro-L-tyrosine

ComponentDescriptionFunction
L-tyrosine coreAmino acid backboneProvides basic amino acid functionality
Fmoc group9-fluorenylmethoxycarbonyl moietyProtects the α-amino group during peptide synthesis
3,5-dinitro modificationTwo nitro groups on aromatic ringAlters electronic properties and reactivity
Carboxylic acid groupTerminal -COOHEnables peptide bond formation
Phenolic hydroxyl-OH group on aromatic ringContributes to hydrogen bonding capabilities

Applications in Scientific Research

Solid-Phase Peptide Synthesis

Fmoc-3,5-dinitro-L-tyrosine is primarily utilized in solid-phase peptide synthesis (SPPS), particularly employing Fmoc chemistry strategies . The Fmoc protecting group on the amino terminus allows for selective deprotection under basic conditions, typically using piperidine or similar bases. This orthogonal protection strategy contrasts with acid-labile protecting groups like Boc (tert-butyloxycarbonyl), enabling sophisticated synthetic approaches to complex peptides .

The compound's inclusion in peptide sequences introduces modified tyrosine residues with altered electronic properties. The presence of two electron-withdrawing nitro groups significantly modifies the aromatic ring's electron density, potentially affecting hydrogen bonding patterns, pKa values, and interactions with biological targets when incorporated into peptides.

Proteomics Research

In proteomics studies, Fmoc-3,5-dinitro-L-tyrosine serves as a valuable tool for investigating protein structure-function relationships . The modified tyrosine residue can act as a spectroscopic probe or marker when incorporated into peptides or proteins. The distinctive electronic properties of the dinitro-substituted aromatic ring may provide unique spectral signatures useful for tracking peptides in complex biological matrices.

Biological Applications

Tyrosine is one of the few amino acids commonly phosphorylated in biological systems, playing crucial roles in cell signaling and protein function modulation . The dinitro-modified tyrosine derivative offers researchers a tool to study these processes by providing structural analogues with altered electronic properties. Additionally, tyrosine serves as a precursor for the formation of iodinated thyroid hormones, making modified tyrosines potentially useful in thyroid-related research .

Table 2: Applications of Fmoc-3,5-dinitro-L-tyrosine in Research

Application AreaSpecific UsesKey Advantages
Peptide SynthesisIncorporation of modified tyrosine into peptidesIntroduces unique electronic properties into peptide structures
ProteomicsStructure-function studies of proteinsProvides distinctive chemical properties as markers or probes
Enzyme AssaysArtificial substrates for kinasesModified interaction with biological targets
Signal Pathway ResearchStudy of tyrosine phosphorylationModel compound for understanding signaling mechanisms

Deprotection Chemistry

A distinctive characteristic of Fmoc-protected amino acids is their deprotection mechanism. The Fmoc group in Fmoc-3,5-dinitro-L-tyrosine is typically removed under mild basic conditions, commonly using pyridine or similar bases . This represents an orthogonal protection strategy when compared to acid-labile protecting groups like Boc, offering synthetic flexibility in complex peptide synthesis protocols.

The deprotection mechanism proceeds via β-elimination, facilitated by the abstraction of the relatively acidic proton at the 9-position of the fluorene ring system. This generates a dibenzofulvene intermediate and carbon dioxide while liberating the free amino group for subsequent coupling reactions.

SupplierCatalog NumberQuantityPrice (USD)PurityReference
Aladdin ScientificF350488-5g5g$1,092.90Not specified
STA PHARMACEUTICAL US LLCSTAAA1216925GM25gNot specifiedNot specified

Research Implications

Fmoc-3,5-dinitro-L-tyrosine represents an important tool in the arsenal of peptide chemists and biochemical researchers. The compound enables the creation of peptides with modified tyrosine residues, potentially useful in studying enzyme-substrate interactions, developing peptide-based drugs, or creating peptides with novel physical properties.

The dinitro modification of tyrosine may serve as a mimic for phosphorylated tyrosine in some applications, offering researchers alternative approaches to study signaling pathways involving tyrosine phosphorylation. Additionally, the electronic properties of the dinitro-aromatic system could be exploited in developing peptides with altered binding affinities to specific targets.

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